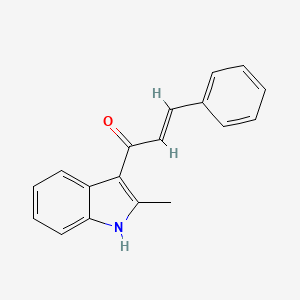
CID 2837635
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one, also known as MIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIP belongs to the class of chalcones, which are natural compounds found in various plant species.
Mechanism of Action
The mechanism of action of CID 2837635 is not fully understood. However, it is believed to exert its biological effects through various pathways. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, this compound has been found to decrease the expression of matrix metalloproteinases (MMPs), which are involved in cancer metastasis.
Advantages and Limitations for Lab Experiments
CID 2837635 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be studied using various assays, such as cell viability assays, Western blotting, and ELISA. This compound has also been found to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for lab experiments. Its solubility in water is relatively low, which can make it difficult to administer in vivo. Additionally, the stability of this compound can be affected by pH and temperature, which can affect its biological activity.
Future Directions
There are several future directions for the study of CID 2837635. One area of research is the development of this compound derivatives with improved solubility and stability. These derivatives could potentially have enhanced biological activity and therapeutic efficacy. Another area of research is the study of the molecular targets of this compound and its derivatives. Understanding the mechanism of action of this compound could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Additionally, the potential use of this compound as a dietary supplement or functional food ingredient could be explored.
Synthesis Methods
CID 2837635 can be synthesized using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Perkin reaction. The Claisen-Schmidt condensation method involves the reaction of acetophenone and indole-3-carboxaldehyde in the presence of a base catalyst, such as potassium hydroxide. The Aldol condensation method involves the reaction of benzaldehyde and acetophenone in the presence of a base catalyst, such as sodium hydroxide. The Perkin reaction involves the reaction of indole-3-carboxylic acid and benzaldehyde in the presence of an acid catalyst, such as sulfuric acid. The yield and purity of this compound can vary depending on the synthesis method used.
Scientific Research Applications
CID 2837635 has been studied extensively for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to possess neuroprotective properties and may help prevent the progression of these diseases.
properties
CAS RN |
26211-98-3 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H15NO/c1-13-18(15-9-5-6-10-16(15)19-13)17(20)12-11-14-7-3-2-4-8-14/h2-12,19H,1H3 |
InChI Key |
BMLBNEIPBWFPTD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(benzyloxy)benzylidene]-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5416004.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5416014.png)
![1-acetyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5416015.png)
![1-(3,4-dimethylphenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5416022.png)
![3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5416033.png)
![2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5416041.png)
![3-(2,4-dichlorophenyl)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B5416050.png)
![N-ethyl-N-methyl-2-[5-oxo-4-phenyl-3-(3-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide hydrochloride](/img/structure/B5416058.png)
![6-[(diethylamino)methyl]-N-(2,3-dihydro-1H-inden-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5416076.png)
![1-(4-fluorophenyl)-4-{[2-(2-furyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5416088.png)
![6-tert-butyl-N,1-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5416096.png)
![1-(4-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5416104.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416113.png)
![methyl 2-(5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5416118.png)